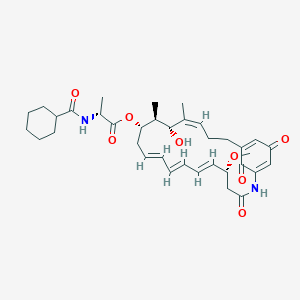
Ansatrienin B 20,23-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ansatrienin B 20,23-quinone, also known as this compound, is a useful research compound. Its molecular formula is C36H48N2O8 and its molecular weight is 636.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ansatrienin B 20,23-quinone exhibits significant antimicrobial properties. It is part of the ansamycin class, which includes well-known antibiotics such as rifamycins. These compounds are effective against Mycobacterium tuberculosis and Mycobacterium leprae, primarily by inhibiting RNA polymerase activity, making them crucial in tuberculosis treatment protocols .
Table 1: Antimicrobial Efficacy of Ansamycin Derivatives
Anticancer Properties
Research indicates that ansamycins, including this compound, possess anticancer properties. They have been shown to inhibit the heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. This inhibition can lead to the degradation of these proteins, thereby exerting an anticancer effect .
Case Study: Hsp90 Inhibition
In a study evaluating the efficacy of various ansamycins against cancer cell lines, Ansatrienin B demonstrated potent inhibition of Hsp90, resulting in reduced cell viability in several cancer models .
Metabolic Engineering
The biosynthesis of this compound involves the aminoshikimic acid pathway, which can be exploited for metabolic engineering purposes. By manipulating this pathway in bacterial strains such as Streptomyces, researchers can enhance the production of this compound and its derivatives for pharmaceutical use .
Table 2: Metabolic Pathway Engineering for Ansatrienin Production
| Engineering Strategy | Expected Outcome | Reference |
|---|---|---|
| Overexpression of AHBA synthase | Increased yield of ansamycin precursors | |
| Knockout of competing pathways | Enhanced flux towards Ansatrienin B |
Antimalarial Potential
Recent studies have highlighted the antimalarial potential of compounds derived from similar biosynthetic pathways as Ansatrienin B. These compounds exhibit binding affinity to critical malaria targets such as lysyl-tRNA synthetase, suggesting that modifications to the ansamycin structure could yield effective antimalarial agents .
Cosmetic Applications
While primarily recognized for its pharmaceutical applications, there is emerging interest in using this compound in cosmetic formulations due to its bioactive properties. Its potential role as an antioxidant and anti-inflammatory agent makes it a candidate for inclusion in skincare products aimed at improving skin health and appearance .
Case Study: Cosmetic Formulation Development
A study explored the incorporation of various natural compounds into cosmetic formulations that demonstrated enhanced skin hydration and reduced irritation. The inclusion of bioactive compounds similar to Ansatrienin B showed promising results in improving skin barrier function .
Analyse Chemischer Reaktionen
Key Chemical Reactions
Ansatrienin B 20,23-quinone's biological efficacy is enhanced through various chemical reactions, including oxidation and reduction processes.
-
Oxidation: Oxidation converts precursors into quinones. The oxidation of specific hydroxyl groups to form quinones is crucial for the compound's activity and involves enzymatic pathways or chemical oxidants that facilitate electron transfer processes.
-
Reduction: Reductive steps modify functional groups.
Reactivity
-
This compound is susceptible to reduction and further functionalization due to electron-deficient sites within its quinonic structure.
-
It is soluble in organic solvents like dimethyl sulfoxide and ethanol but has limited solubility in water.
Inhibition of Heat Shock Protein 90 (HSP90)
This compound primarily exerts its biological effects by inhibiting heat shock protein 90 (HSP90). By binding to HSP90, it disrupts its function, leading to proteotoxic stress and apoptosis in cancer cells.
Methylthiolation
Methanethiol can react chemically with methylthio-containing quinone antibiotics . For example, geldanamycin can be mono-methylthiolated, while herbimycin A can be di-methylthiolated .
D-Alanine Incorporation
Ansatrienin precursors lacking the cyclohexanoyl-d-Ala side chain can result from the inactivation of specific encoding genes . An ATP-dependent d-alanylation can be catalyzed at the expected hydroxyl group, and other d-amino acids, such as d-Ser, d-Thr, and d-Val, can be incorporated, enabling the semisynthesis of unnatural ansatrienins .
Post-Polyketide Modifications
Post-polyketide modifications include hydroxylation, oxidations, methylation, and carbamoylation .
Ansatrienins Production
The ansatrienins are produced by Streptomyces collinus, and the crude product is a mixture of benzoquinone (A) and hydroquinone (B) components . The ansatrienin complex can be oxidized by silver oxide in acetone or FeCl3 solution in ethyl acetate .
Eigenschaften
Molekularformel |
C36H48N2O8 |
|---|---|
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
[(5R,6E,8E,10E,13S,14S,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25-,29+,31+,33+/m1/s1 |
InChI-Schlüssel |
WWUVMHRJRCRFSL-DMOHTAKQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Kanonische SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Synonyme |
ansatrienin A mycotrienin I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















